molecular formula C7H3F5 B1316921 2,4-Difluorobenzotrifluoride CAS No. 64248-61-9

2,4-Difluorobenzotrifluoride

Cat. No. B1316921
CAS RN: 64248-61-9
M. Wt: 182.09 g/mol
InChI Key: PQJOLFTWPSZESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzotrifluoride (DFBT) is an organic fluoro compound with the chemical formula C7H3F5 . It is commonly used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2,4-Difluorobenzotrifluoride involves several steps. One method involves the reaction of 2,4-difluorobromobenzene and ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the reacting solvent .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzotrifluoride consists of a benzene ring with two fluorine atoms and a trifluoromethyl group attached to it . The molecular weight is 182.091 Da .


Physical And Chemical Properties Analysis

2,4-Difluorobenzotrifluoride has a density of 1.4±0.1 g/cm3, a boiling point of 109.1±35.0 °C at 760 mmHg, and a flash point of 27.0±12.8 °C . The molecular formula is C7H3F5 .

Scientific Research Applications

  • Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

    • Summary of Application: 2,4-Dichloro-3,5-difluorobenzoic acid is a valuable intermediate for the synthesis of medicines, including antibacterials. It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
    • Methods of Application: The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
    • Results: The synthesis provided 2,4-Dichloro-3,5-difluorobenzoic acid in a high yield (94.9%) .
  • Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

    • Summary of Application: Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-D, an organochlorine pesticide that has caused severe water contamination .
    • Methods of Application: Various AOPs were evaluated and compared for their efficiency in degrading 2,4-D .
    • Results: Ozonation showed the highest degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
  • Certified Reference Material

    • Summary of Application: 2,4-Dichlorobenzotrifluoride is used as a certified reference material for 19F-qNMR (fluorine nuclear magnetic resonance) standard .
    • Methods of Application: It is used in qNMR, a method for determining the content of pharmaceuticals, complex mixtures, and natural products .
    • Results: The use of 2,4-Dichlorobenzotrifluoride as a reference material helps ensure the accuracy and reliability of qNMR measurements .
  • Fluorescence Spectroscopy

    • Summary of Application: While not directly related to 2,4-Difluorobenzotrifluoride, fluorescence spectroscopy is a technique that could potentially be used to study this compound .
    • Methods of Application: Fluorescence spectroscopy involves exciting a sample with a photon source and detecting the emission .
    • Results: This technique is used for characterizing molecular environments and events, and is widely used in environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology applications .
  • Internal Calibrant for 19F qNMR Experiments

    • Summary of Application: 2,4-Dichlorobenzotrifluoride (DCBTF) has been used as an internal calibrant for 19F qNMR experiments .
    • Methods of Application: In these experiments, DCBTF is added to the sample, and its known resonance is used as a reference point for the measurement of other fluorine-containing compounds .
    • Results: The use of DCBTF as an internal calibrant helps ensure the accuracy and reliability of 19F qNMR measurements .
  • Fluorophores in Fluorescence Spectroscopy

    • Summary of Application: While not directly related to 2,4-Difluorobenzotrifluoride, fluorophores, which are components in molecules that cause them to fluoresce, play a central role in fluorescence spectroscopy . Major fluorophores are molecules that contain aromatic rings, such as Tyrosine, Tryptophan, and Fluorescein .
    • Methods of Application: Fluorescence spectroscopy involves exciting a sample with a photon source and detecting the emission .
    • Results: This technique is used for characterizing molecular environments and events, and is widely used in environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis, and biotechnology applications .

Safety And Hazards

2,4-Difluorobenzotrifluoride is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

2,4-difluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOLFTWPSZESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559452
Record name 2,4-Difluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzotrifluoride

CAS RN

64248-61-9
Record name 2,4-Difluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 g of 3-chloro-2,4-difluorobenzotrifluoride in 500 ml of acetonitrile and 60 g of pulverulent sodium carbonate were initially introduced into a hydrogenation apparatus equipped with a diffuser stone and a stirrer. 10 g of catalyst (5% by weight of metallic palladium on activated charcoal) were then added, and hydrogen was passed in at 80° C. for 10 hours. Subsequently, the batch was cooled and filtered, and the filtrate was distilled via a column packed with perforated rings made of stainless steel. 56 g of 2,4-difluorobenzotrifluoride having a boiling point of 105° to 106° C. at 1,030 mbar were obtained. The refractive index nD20 was 1.3968.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Difluorobenzotrifluoride
Reactant of Route 3
2,4-Difluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Difluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,4-Difluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2,4-Difluorobenzotrifluoride

Citations

For This Compound
2
Citations
JH Brown, CW Suckling, WB Whalley - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… 2-Nitro-4-aminotoluene has been converted into 2 : 4-difluorotoluene (I ; R = R' = F), but attempts to prepare 2 : 4-difluorobenzotrifluoride from the latter compound failed. p-Fluoro…
Number of citations: 2 pubs.rsc.org
TW Rees - 2017 - etheses.bham.ac.uk
Cyclometalates have been the focus of much attention in recent years and have applications ranging from photovoltaics to cancer therapies. Many heteroleptic terdentate complexes are …
Number of citations: 1 etheses.bham.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.